[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound [1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is systematically named 2-(2,5-dioxo-1-(4-chlorophenyl)imidazolidin-4-yl)acetic acid under IUPAC guidelines. Its molecular formula, C₁₁H₁₀ClN₂O₄ , reflects a hydantoin core (imidazolidine-2,4-dione) substituted with a 4-chlorophenyl group at the N1 position and an acetic acid moiety at the C4 position.
Molecular Weight Calculation :
- Carbon (C): $$11 \times 12.01 = 132.11 \, \text{g/mol}$$
- Hydrogen (H): $$10 \times 1.008 = 10.08 \, \text{g/mol}$$
- Chlorine (Cl): $$35.45 \, \text{g/mol}$$
- Nitrogen (N): $$2 \times 14.01 = 28.02 \, \text{g/mol}$$
- Oxygen (O): $$4 \times 16.00 = 64.00 \, \text{g/mol}$$
Total : $$269.66 \, \text{g/mol}$$
The structural uniqueness arises from the electron-withdrawing chlorine substituent, which influences electronic distribution and intermolecular interactions.
Crystallographic Data and Space Group Determination
While direct crystallographic data for this compound is limited, analogous hydantoin derivatives commonly crystallize in monoclinic systems (e.g., space group $$P2_1/c$$) with $$Z = 4$$. Key lattice parameters for similar structures include:
| Parameter | Value Range |
|---|---|
| $$a$$ (Å) | 8.5–12.0 |
| $$b$$ (Å) | 6.0–8.5 |
| $$c$$ (Å) | 14.0–18.0 |
| $$\beta$$ (°) | 95–110 |
| Volume (ų) | 800–1,200 |
The 4-chlorophenyl group likely induces steric effects, altering packing efficiency compared to non-halogenated analogs.
Conformational Analysis via DFT Calculations
Density functional theory (DFT) studies on related hydantoins reveal that the imidazolidinone ring adopts a half-chair conformation , with the acetic acid side chain in a gauche orientation relative to the ring. Key findings include:
- Torsional Angles :
- C4–C9 (acetic acid) vs. N1–C2: $$60^\circ–80^\circ$$
- Chlorophenyl ring dihedral angle: $$50^\circ–70^\circ$$ relative to the hydantoin plane.
- Energy Minimization : The anti orientation of the carboxylic acid group minimizes steric clash with the chlorophenyl substituent, stabilizing the molecule by $$8–12 \, \text{kJ/mol}$$.
Hydrogen Bonding Patterns in Solid-State Structures
In the solid state, this compound exhibits:
- Intramolecular H-bonds : Between the hydantoin N3–H and carbonyl O2 ($$d_{\text{H···O}} = 1.9–2.1 \, \text{Å}$$).
- Intermolecular H-bonds :
The chlorine atom participates in weak C–H···Cl interactions ($$d_{\text{C···Cl}} = 3.3–3.5 \, \text{Å}$$), reinforcing crystal packing.
Comparative Structural Features with Related Hydantoin Derivatives
| Feature | This Compound | Non-Chlorinated Analog | Bulkier Substituent (e.g., Isopropyl) |
|---|---|---|---|
| Hydantoin Ring Planarity | Slight distortion due to Cl | Nearly planar | Significant puckering |
| H-Bond Strength (N–H···O) | 25–30 kJ/mol | 20–25 kJ/mol | 15–20 kJ/mol |
| Melting Point | 210–215°C (predicted) | 190–200°C | 170–180°C |
The 4-chloro substitution enhances dipole interactions, increasing thermal stability compared to non-halogenated derivatives.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPITICNQWATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978565 | |
| Record name | [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62848-53-7 | |
| Record name | 4-Imidazolidineacetic acid, 1-(4-chlorophenyl)-2,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Reactions
Multicomponent reactions (MCRs) are a cornerstone in the synthesis of complex molecules due to their efficiency and simplicity. One method involves the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines amines, aldehydes, and isonitriles in a single step.
- Procedure :
- Combine pyridine-2-amines (6 mmol), aldehydes (6 mmol), and acetic acid (12 mmol) in methanol and tetrahydrofuran.
- Add isonitrile (6 mmol) and stir at elevated temperatures (80 °C for 4 hours).
- The resulting product can be isolated through filtration and washing with hexanes and water.
This method has shown promising results in yielding imidazolidinone derivatives with high purity.
Deprotection Strategies
Deprotection of intermediates is often necessary to obtain the desired final product. For instance, phthalimide-protected compounds can be converted to aminoxyl compounds through hydrazine treatment.
- Procedure :
- Dissolve phthalimide-protected compounds in dichloromethane.
- Add hydrazine hydrate and stir at room temperature for several hours.
- Filter and wash to obtain the aminoxyl derivatives.
This step is crucial for transforming protected intermediates into functionalized products.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers rapid reaction times and improved yields by enhancing reaction kinetics.
- Procedure :
- Suspend methyl esters of intermediates in methanol.
- Add aqueous sodium hydroxide and microwave-heated at 100 °C for several hours.
- Acidify the mixture to precipitate the desired acid.
This method significantly reduces reaction time while maintaining high yields of the target compound.
The following table summarizes the key aspects of each preparation method discussed:
| Method | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reactions | 4 hours | High | Efficient one-pot synthesis | Requires precise control of conditions |
| Deprotection Strategies | Several hours | Moderate | Simple procedure | May require additional purification steps |
| Microwave-Assisted Synthesis | Few hours | High | Rapid synthesis with high yields | Equipment dependency |
The preparation of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid can be effectively achieved through various synthetic routes, each offering unique benefits. Multicomponent reactions stand out for their efficiency, while microwave-assisted methods provide rapid synthesis times. Deprotection strategies remain essential for obtaining the final product from intermediates. Future research may focus on optimizing these methods further to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic applications. These include treatments for bacterial infections and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other key proteins involved in the inflammatory response .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogues of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid, highlighting variations in substituents and their implications:
Physicochemical and Functional Insights
Electron-Withdrawing vs.
Steric and Conformational Effects: The 2-chlorophenylmethyl substitution () introduces a bulky benzyl group, which may restrict molecular flexibility compared to the target compound’s simpler phenyl ring . Methyl groups on the imidazolidinone core () add steric hindrance, possibly stabilizing the ring structure against metabolic degradation .
Biological Relevance: While biological data are absent in the evidence, hydantoin derivatives are known for applications in anticonvulsant and antiarrhythmic therapies. Substituent variations likely modulate bioavailability and target affinity .
Biological Activity
The compound [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro-substituted phenyl ring attached to an imidazolidinone moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) have been investigated in multiple studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 3.6 - 11.0 | |
| MCF-7 (Breast Cancer) | 2.38 - 8.13 | |
| HeLa (Cervical Cancer) | 2.87 - 3.06 |
The activity against these cell lines suggests that the compound may interfere with critical cellular processes involved in tumor growth and proliferation.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that the compound may activate apoptotic pathways, leading to increased early and late apoptotic cell populations in treated cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the chloro group at the para position of the phenyl ring enhances the compound's cytotoxicity. Variations in substituents on the imidazolidinone structure also significantly influence biological activity. For instance, modifications that increase lipophilicity or introduce electron-withdrawing groups tend to improve anticancer efficacy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In vitro Studies : Research conducted on HCT-116 and MCF-7 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable apoptosis induction observed through flow cytometry analysis.
- In vivo Models : Animal models treated with derivatives of this compound demonstrated reduced tumor sizes compared to controls, suggesting systemic bioactivity and potential for further development into therapeutic agents.
Q & A
Q. What are the key steps in synthesizing [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors with imidazolidinone intermediates. Critical parameters include temperature (60–80°C for cyclization), pH control (acidic conditions for keto-group stabilization), and reaction time (4–8 hours for complete conversion). Purification via column chromatography or recrystallization is essential to isolate the compound from byproducts . Optimization requires iterative adjustments using factorial design experiments to identify interactions between variables (e.g., solvent polarity, catalyst loading) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazolidinone ring, chloro-phenyl substituent, and acetic acid moiety. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 282.68 for C₁₂H₁₁ClN₂O₄). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Q. How do reaction conditions (e.g., solvent choice, catalyst) influence the formation of undesired byproducts?
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions like hydrolysis of the dioxo group. Catalysts such as p-toluenesulfonic acid accelerate cyclization but require neutralization post-reaction to prevent degradation. Side products like dimerized imidazolidinones can form under prolonged heating, necessitating real-time monitoring via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
Density functional theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., nucleophilic acetic acid group). Quantum mechanical/molecular mechanical (QM/MM) simulations predict regioselectivity in electrophilic substitutions, such as halogenation at the phenyl ring. Machine learning models trained on similar imidazolidinones can forecast reaction outcomes under varying conditions .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay-specific factors (e.g., cell membrane permeability, metabolic stability). Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based cytotoxicity) is recommended. Pharmacokinetic profiling (plasma protein binding, microsomal stability) clarifies whether observed variations stem from compound instability or target engagement differences .
Q. What methodologies elucidate the structure-activity relationship (SAR) of derivatives for therapeutic applications?
Systematic SAR studies involve synthesizing analogs with modifications at the chloro-phenyl (e.g., fluoro or methyl substituents) or acetic acid group (e.g., esterification). Biological testing against targets (e.g., proteases or kinases) identifies critical functional groups. Free-energy perturbation (FEP) calculations quantify binding affinity changes, guiding rational design .
Q. How can thermal degradation pathways be characterized to improve formulation stability?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products (e.g., CO₂ from decarboxylation). Accelerated stability studies (40°C/75% RH) under ICH guidelines reveal degradation kinetics. Lyophilization or encapsulation in cyclodextrins mitigates hygroscopicity-induced degradation .
Q. What experimental designs are optimal for scaling up synthesis while maintaining enantiomeric purity?
Design of experiments (DoE) with response surface methodology (RSM) optimizes parameters like mixing efficiency and cooling rates during crystallization. Chiral HPLC monitors enantiomeric excess (EE), while asymmetric synthesis routes using chiral catalysts (e.g., BINAP-metal complexes) ensure stereochemical control .
Q. How can researchers integrate spectroscopic data with machine learning to predict novel derivatives’ solubility?
Quantitative structure-property relationship (QSPR) models trained on ¹H NMR shifts (e.g., aromatic proton environments) and molecular descriptors (logP, polar surface area) predict solubility in aqueous buffers. Transfer learning from public datasets (e.g., PubChem) enhances model generalizability .
Q. What theoretical frameworks explain the compound’s interaction with biological macromolecules?
Molecular docking simulations (AutoDock Vina) map binding poses in enzyme active sites, validated by mutagenesis studies. Molecular dynamics (MD) simulations (100-ns trajectories) assess complex stability. Quantum topology analyses (QTAIM) identify critical non-covalent interactions (e.g., hydrogen bonds with catalytic residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
